An In-Depth Technical Guide to 4-Boronopyrazolo[1,5-a]pyridine: Synthesis, Structure, and Application in Drug Discovery
An In-Depth Technical Guide to 4-Boronopyrazolo[1,5-a]pyridine: Synthesis, Structure, and Application in Drug Discovery
This guide provides a comprehensive technical overview of 4-boronopyrazolo[1,5-a]pyridine, a key synthetic intermediate in the development of novel therapeutics. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical principles, synthesis, and strategic applications of this versatile building block. We will explore its structure, outline a robust synthetic protocol for its preparation, and discuss its utility in constructing libraries of bioactive molecules, with a particular focus on kinase inhibitors.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in modern drug discovery. Its unique electronic properties and rigid, planar structure provide an excellent platform for developing potent and selective ligands for a variety of biological targets. This bicyclic system, an isostere of purine, has been successfully incorporated into numerous clinical and preclinical candidates, particularly in the realm of oncology and inflammatory diseases.[1][2]
The introduction of a boronic acid or boronic ester functionality at the 4-position of the pyrazolo[1,5-a]pyridine ring system dramatically enhances its synthetic utility. This transformation unlocks the potential for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of a wide array of aryl and heteroaryl substituents. This modular approach is central to modern medicinal chemistry, allowing for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Chemical Structure and Properties
The foundational structure of the target compound is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine, the pinacol ester of 4-boronopyrazolo[1,5-a]pyridine. The pinacol ester form is favored for its stability, ease of handling, and purification compared to the free boronic acid.
Table 1: Physicochemical Properties of the Pyrazolo[1,5-a]pyridine Core and its 4-Bromo Precursor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Pyrazolo[1,5-a]pyridine | C₇H₆N₂ | 118.14 | Solid | 274-56-6 |
| 4-Bromopyrazolo[1,5-a]pyridine | C₇H₅BrN₂ | 197.03 | Solid | 1427404-87-2 |
Structural Elucidation and Characterization
The structural confirmation of 4-boronopyrazolo[1,5-a]pyridine and its derivatives relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the heterocyclic core. For the parent pyrazolo[1,5-a]pyridine, characteristic chemical shifts and coupling constants define the positions of the protons.[3][4] Upon substitution at the 4-position, predictable changes in the spectra of the C4-H and adjacent protons are observed. In the ¹³C NMR spectrum of the 4-boronated species, the C4 signal is expected to be significantly deshielded due to the electron-withdrawing nature of the boronic ester group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound, providing an exact mass that validates the molecular formula.
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X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure and offers valuable insights into the solid-state conformation and intermolecular interactions of these molecules.[5]
Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
The most direct and widely applicable method for the synthesis of 4-boronopyrazolo[1,5-a]pyridine pinacol ester is the Miyaura borylation of the corresponding 4-halopyrazolo[1,5-a]pyridine.[6] The 4-bromo derivative serves as a readily available and reactive starting material.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process, starting from the commercially available 4-bromopyrazolo[1,5-a]pyridine.
Caption: Synthetic workflow for 4-boronopyrazolo[1,5-a]pyridine.
Detailed Experimental Protocol: Miyaura Borylation
This protocol is based on established methods for the Miyaura borylation of heteroaryl halides.[7]
Materials:
-
4-Bromopyrazolo[1,5-a]pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromopyrazolo[1,5-a]pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and anhydrous potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.03-0.05 eq) to the flask.
-
Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting halide.
-
Seal the flask and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine.
Self-Validation: The success of the synthesis is validated by obtaining the expected product with the correct mass by HRMS and a clean NMR spectrum consistent with the proposed structure. The purity should be assessed by HPLC.
Reactivity and Applications in Medicinal Chemistry
The primary utility of 4-boronopyrazolo[1,5-a]pyridine lies in its application as a key building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of a diverse range of substituents at the 4-position, which is crucial for exploring the SAR of this scaffold.
Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling of 4-boronopyrazolo[1,5-a]pyridine.
Application in Kinase Inhibitor Drug Discovery
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are prominent in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of the enzyme. The pyrazolo[1,5-a]pyridine core can act as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
SAR studies have shown that substitution at the 4-position of the pyrazolo[1,5-a]pyridine ring can significantly impact both potency and selectivity.[9][10] By introducing various aryl and heteroaryl groups via Suzuki-Miyaura coupling, medicinal chemists can probe the steric and electronic requirements of the solvent-exposed region of the ATP-binding pocket, leading to the identification of highly potent and selective inhibitors.
A co-crystal structure of a macrocyclic pyrazolo[1,5-a]pyrimidine-based inhibitor bound to Adaptor-Associated Kinase 1 (AAK1) provides a clear illustration of the binding mode.[11] The pyrazolo[1,5-a]pyrimidine core is anchored in the ATP-binding site, with a nitrogen atom from the pyrazole ring forming a key hydrogen bond with the hinge region of the kinase. The substituent at the 4-position would extend towards the solvent-exposed region, offering a vector for further optimization.
Caption: Binding mode of a pyrazolo[1,5-a]pyrimidine kinase inhibitor.
Conclusion
4-Boronopyrazolo[1,5-a]pyridine is a highly valuable synthetic intermediate that provides a gateway to a rich chemical space of 4-substituted pyrazolo[1,5-a]pyridines. The robust and versatile Miyaura borylation and subsequent Suzuki-Miyaura coupling reactions empower medicinal chemists to rapidly generate diverse libraries of compounds for biological screening. The demonstrated success of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds in developing potent and selective kinase inhibitors underscores the importance of this building block in the ongoing quest for novel therapeutics. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize 4-boronopyrazolo[1,5-a]pyridine in their drug discovery programs.
References
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link][11]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link][1][2]
-
Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed. [Link][5]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link][2]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link][9]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link][8]
-
Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link][12]
-
The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed. [Link][10]
-
Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. ACS Publications. [Link][13]
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. MySkinRecipes. [Link][14]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. ResearchGate. [Link][15]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link][7]
-
Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link][16]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. [Link][17]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link][4]
-
C4-Selective C-H Borylation of Pyridinium Derivatives Driven by Electron Donor-Acceptor Complexes. PubMed. [Link][18]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link][19]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. [Link][20]
-
Base-Mediated C4-Selective CÀ H-Sulfonylation of Pyridine. Wiley Online Library. [Link][21]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. [Link][22]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 3. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 10. The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. qcc.edu [qcc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. C4-Selective C-H Borylation of Pyridinium Derivatives Driven by Electron Donor-Acceptor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. pubs.acs.org [pubs.acs.org]
- 21. d-nb.info [d-nb.info]
- 22. mdpi.com [mdpi.com]
